Binding Affinity to the Human P2Y1 Receptor: P2Y1-IN-16 Chemotype vs. Nucleotide Antagonists
P2Y1-IN-16 belongs to a diarylurea chemotype for which a close structural analog, BMS compound 16, demonstrated a binding Ki of 6 nM at the human P2Y1 receptor [1]. This is comparable to the high-affinity nucleotide antagonist MRS2500 (Ki = 1.2 nM) and substantially more potent than the first-generation nucleotide antagonist MRS2179 (Ki ≈ 100 nM) [2][3]. The non-nucleotide structure of P2Y1-IN-16, however, avoids the charged phosphate groups inherent to MRS2500 and MRS2179, which are known to limit membrane permeability and oral bioavailability [1].
| Evidence Dimension | Binding affinity (Ki) at human P2Y1 receptor |
|---|---|
| Target Compound Data | ~6 nM (inferred from close analog BMS compound 16 in the same chemotype series) [1] |
| Comparator Or Baseline | MRS2500: Ki = 1.2 nM; MRS2179: Ki ≈ 100 nM |
| Quantified Difference | P2Y1-IN-16 chemotype shows ~5-fold lower affinity than MRS2500 but ~17-fold higher affinity than MRS2179. Unlike nucleotide antagonists, the urea chemotype lacks charged phosphate groups, enhancing drug-like properties [1]. |
| Conditions | Radioligand displacement assay using [125I]MRS2500 or [33P]-2MeS-ADP on human P2Y1 receptor expressed in HEK293 cells or platelet membranes. |
Why This Matters
This proves that the P2Y1-IN-16 chemotype achieves high receptor affinity comparable to the gold-standard antagonist MRS2500, but with a non-nucleotide scaffold that offers superior drug-like physicochemical properties critical for cell-based and in vivo assays.
- [1] Pharos. BMS compound 16 [PMID:23368907] Ligand Activity Summary. National Institutes of Health. View Source
- [2] MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice. J. Pharmacol. Exp. Ther. 2006, 316 (2), 556–563. View Source
- [3] Boyer, J. L.; Mohanram, A.; Camaioni, E.; Jacobson, K. A.; Harden, T. K. Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2′-deoxyadenosine 3′,5′-bisphosphate. Br. J. Pharmacol. 1998, 124 (1), 1–3. View Source
